
3-(Bromomethyl)-2,4-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,4-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-difluoropyridine typically involves the bromination of 2,4-difluoropyridine. One common method is the reaction of 2,4-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Produces substituted pyridines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,4-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,4-difluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)pyridine
- 2,4-Difluoropyridine
- 3-(Chloromethyl)-2,4-difluoropyridine
Uniqueness
3-(Bromomethyl)-2,4-difluoropyridine stands out due to the combination of bromomethyl and difluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Compared to its analogs, it offers enhanced reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives .
Propiedades
Fórmula molecular |
C6H4BrF2N |
|---|---|
Peso molecular |
208.00 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,4-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
Clave InChI |
CNGKCGHGMUXDOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


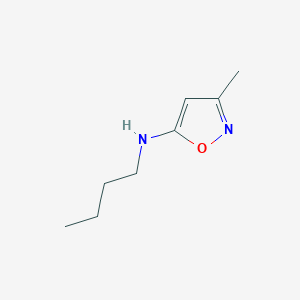
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
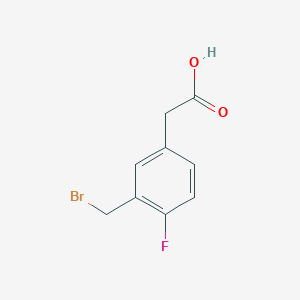
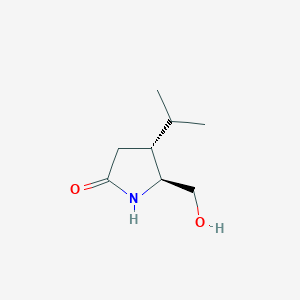

![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
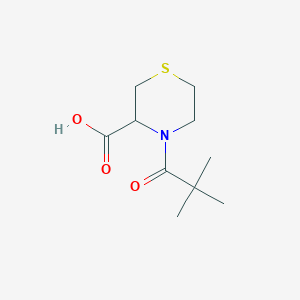
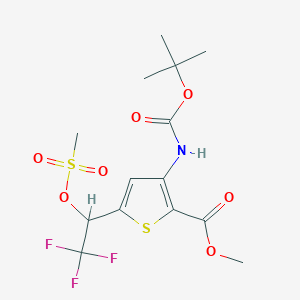

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
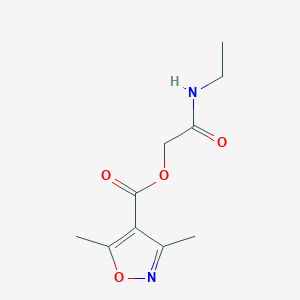

![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
